N-Octylnortadalafil

Beschreibung

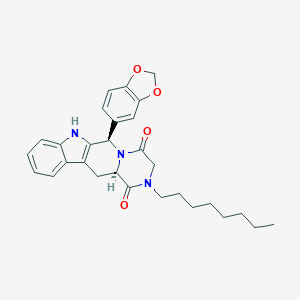

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMWYJMUPCVOFA-QDPGVEIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173706-35-8 | |

| Record name | N-Octylnortadalafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173706-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octylnortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173706358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-OCTYL NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV0VX49V8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Note: Development of a Cell-Based Assay for Determining N-Octylnortadalafil Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octylnortadalafil is an analogue of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Tadalafil is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The mechanism of action for tadalafil and its analogues involves the inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation. The structural formula of this compound is (6R,12aR)-2-octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[1] Given the structural similarity to tadalafil, it is crucial to determine the biological activity of this compound, particularly its inhibitory effect on PDE5 in a cellular context.

This application note provides a detailed protocol for a cell-based assay to quantify the activity of this compound by measuring its impact on intracellular cGMP levels. The assay utilizes a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) methodology, offering high sensitivity and a streamlined workflow suitable for high-throughput screening.

Signaling Pathway

The nitric oxide (NO)/cGMP signaling pathway is central to the mechanism of action of PDE5 inhibitors. In this pathway, nitric oxide activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. PDE5 then specifically hydrolyzes cGMP to guanosine monophosphate (GMP). PDE5 inhibitors like tadalafil and its analogues block this degradation, leading to an accumulation of cGMP and downstream physiological effects.

Experimental Protocols

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells. These cell lines are commonly used for their robust growth and high transfection efficiency.[3][4]

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: To be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

-

Tadalafil: As a positive control, dissolved in DMSO.

-

Sodium Nitroprusside (SNP): A nitric oxide donor to stimulate cGMP production, dissolved in water.

-

3-isobutyl-1-methylxanthine (IBMX): A general PDE inhibitor, can be used as a control.

-

HTRF cGMP Assay Kit: (e.g., from Cisbio or other suppliers). These kits typically include a cGMP-d2 conjugate, an anti-cGMP cryptate conjugate, lysis buffer, and a cGMP standard.

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates (white, solid bottom)

-

HTRF-compatible plate reader

Cell Culture and Seeding

-

Culture HEK293 or CHO-K1 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 50,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

Compound Treatment and cGMP Stimulation

-

Prepare serial dilutions of this compound and tadalafil in cell culture medium. The final DMSO concentration should not exceed 0.5%. A typical concentration range to test would be from 0.1 nM to 10 µM.

-

After 24 hours of incubation, carefully remove the culture medium from the wells.

-

Add 50 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO).

-

Incubate the plate with the compounds for 30 minutes at 37°C.

-

Prepare a fresh solution of Sodium Nitroprusside (SNP) in cell culture medium at a concentration of 200 µM.

-

Add 50 µL of the SNP solution to all wells (except for the negative control wells) to stimulate cGMP production. The final SNP concentration will be 100 µM.

-

Incubate the plate for 15 minutes at 37°C.

cGMP Measurement using HTRF Assay

-

Following the manufacturer's instructions for the HTRF cGMP assay kit, prepare the detection reagents. This typically involves diluting the cGMP-d2 and anti-cGMP cryptate conjugates in the provided lysis buffer.

-

Add 50 µL of the cGMP-d2 conjugate solution to each well.

-

Add 50 µL of the anti-cGMP cryptate conjugate solution to each well.

-

Seal the plate and incubate at room temperature for 1 hour, protected from light.

-

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

Data Analysis

-

Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.

-

The amount of cGMP in each well is inversely proportional to the HTRF signal.

-

Generate a standard curve using the provided cGMP standards to determine the concentration of cGMP in each sample.

-

Plot the cGMP concentration against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound and tadalafil. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the cGMP production stimulated by SNP.

Experimental Workflow

The following diagram illustrates the key steps in the cell-based assay for determining this compound activity.

Data Presentation

The inhibitory activity of this compound and the control compound, tadalafil, are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit 50% of the SNP-stimulated cGMP production.

| Compound | IC50 (nM) | 95% Confidence Interval (nM) |

| This compound | 5.8 | 4.9 - 6.7 |

| Tadalafil | 2.1 | 1.8 - 2.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

Conclusion

The cell-based assay protocol described in this application note provides a robust and sensitive method for determining the activity of this compound as a PDE5 inhibitor. The use of a homogenous TR-FRET cGMP detection method allows for a simple and efficient workflow, making it suitable for both basic research and high-throughput screening applications in drug discovery and development. This assay can be instrumental in characterizing the pharmacological profile of tadalafil analogues and other potential PDE5 inhibitors.

References

- 1. Isolation and structural elucidation of cyclopentynafil and this compound found in a dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C29H33N3O4 | CID 25209784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clean-cells.com [clean-cells.com]

- 4. Advantages of HEK Cells in Drug Discovery [cytion.com]

N-Octylnortadalafil: Application Notes and Protocols for Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octylnortadalafil is an analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Tadalafil is the active ingredient in Cialis®, used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The structural modification in this compound, specifically the N-octyl group, may alter its physicochemical properties, binding affinity, selectivity, and pharmacokinetic profile compared to its parent compound. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a ligand in binding studies to characterize its interaction with PDE5 and potentially other phosphodiesterases.

While specific binding data for this compound is not widely available in peer-reviewed literature, this document provides protocols based on established methods for studying tadalafil and other PDE5 inhibitors. The provided data for tadalafil serves as a critical reference point for comparative studies.

Signaling Pathway of Tadalafil and its Analogs

Tadalafil and its analogs, including this compound, exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then acts as a second messenger, leading to the activation of protein kinase G (PKG), which ultimately results in smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP, thus terminating the signal. By inhibiting PDE5, tadalafil and its analogs prevent the breakdown of cGMP, leading to its accumulation and enhanced vasodilation.

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Quantitative Data for Tadalafil (Reference)

The following table summarizes the binding affinities of tadalafil for various phosphodiesterase enzymes. This data is essential for designing experiments with this compound and for comparing its potency and selectivity.

| Ligand | Target | Assay Type | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |

| Tadalafil | PDE5 | Radioligand Binding | - | 1.8 ± 0.4 | 2.4 ± 0.6 | [1][2][3] |

| Tadalafil | PDE6 | Enzyme Inhibition | - | 360 | - | [4] |

| Tadalafil | PDE11 | Enzyme Inhibition | - | 19 | - | [4] |

Note: Ki (inhibitor constant), IC50 (half-maximal inhibitory concentration), and Kd (dissociation constant) are all measures of binding affinity. Lower values indicate higher affinity. The specific values can vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments to characterize the binding of this compound to PDE5 are provided below.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) and the density of binding sites (Bmax) for a radiolabeled version of this compound or to determine the inhibitory constant (Ki) of unlabeled this compound in a competitive binding assay using a known radioligand (e.g., [3H]-Tadalafil).

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Purified recombinant human PDE5 enzyme or tissue homogenates expressing PDE5.

-

Radioligand: [3H]-Tadalafil (or a custom-synthesized radiolabeled this compound).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.5.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Membrane Preparation (if using tissue):

-

Homogenize tissue in ice-cold assay buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Tadalafil (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled tadalafil (e.g., 10 µM), 50 µL of [3H]-Tadalafil, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-Tadalafil, and 100 µL of membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein, such as PDE5. It is a high-throughput compatible method to determine the IC50 of this compound.

Experimental Workflow:

Caption: Workflow for a fluorescence polarization competition assay.

Materials:

-

Purified recombinant human PDE5 enzyme.

-

Fluorescent tracer (e.g., a fluorescein-labeled cGMP analog).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA.

-

Black, low-volume 384-well microplates.

-

A plate reader capable of measuring fluorescence polarization.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of PDE5 enzyme in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a stock solution of the fluorescent tracer. The concentration should be low enough to avoid signal saturation and is typically around its Kd for PDE5.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the following to each well in triplicate:

-

Maximum Polarization (Bound): 10 µL of PDE5, 10 µL of fluorescent tracer, and 10 µL of assay buffer.

-

Minimum Polarization (Free): 10 µL of assay buffer, 10 µL of fluorescent tracer, and 10 µL of assay buffer.

-

Competition: 10 µL of PDE5, 10 µL of fluorescent tracer, and 10 µL of the this compound serial dilution.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the change in polarization (ΔP) for each well.

-

Plot the ΔP against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the binding characteristics of this compound. By utilizing established techniques such as radioligand binding assays and fluorescence polarization, scientists can determine the affinity and selectivity of this tadalafil analog for PDE5. The comparative data for tadalafil serves as an essential benchmark for these studies. A thorough characterization of this compound's binding profile is a critical step in understanding its pharmacological properties and potential as a therapeutic agent or a research tool.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

Application of N-Octylnortadalafil in Smooth Muscle Relaxation Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general guideline for studying the effects of a potential phosphodiesterase type 5 (PDE5) inhibitor, hypothetically referred to as N-Octylnortadalafil, on smooth muscle relaxation. Due to the current lack of publicly available research specifically on this compound, these protocols are based on established methodologies for well-characterized PDE5 inhibitors such as tadalafil and sildenafil. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and conduct appropriate validation studies.

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that promote smooth muscle relaxation and vasodilation by increasing intracellular concentrations of cyclic guanosine monophosphate (cGMP).[1][2][3] This is achieved by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP.[3][4] The therapeutic effects of PDE5 inhibitors are well-established in the treatment of erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia. The mechanism of action involves the nitric oxide (NO)-cGMP signaling pathway, where NO stimulates soluble guanylate cyclase (sGC) to produce cGMP, leading to a cascade of events that results in decreased intracellular calcium levels and smooth muscle relaxation.

This compound is a putative analog of tadalafil. While specific data on this compound is not available, it is hypothesized to act as a selective PDE5 inhibitor. These application notes provide a framework for investigating its potential as a smooth muscle relaxant.

Signaling Pathway of PDE5 Inhibition

The canonical signaling pathway for PDE5 inhibitor-mediated smooth muscle relaxation is initiated by the release of nitric oxide (NO).

Caption: Hypothesized signaling pathway of this compound in smooth muscle cells.

Experimental Protocols

The following protocols are designed to assess the smooth muscle relaxant properties of a novel compound like this compound.

In Vitro Organ Bath Study for Smooth Muscle Relaxation

This protocol is used to evaluate the direct relaxant effect of the compound on isolated smooth muscle tissues.

Caption: General workflow for assessing smooth muscle relaxation in an organ bath.

-

Tissue Preparation:

-

Humanely euthanize the animal model (e.g., rabbit, rat) according to approved institutional guidelines.

-

Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, corpus cavernosum).

-

Place the tissue in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).

-

Clean the tissue of excess connective tissue and cut into rings or strips of appropriate size (e.g., 2-4 mm rings for aorta).

-

-

Organ Bath Setup:

-

Mount the tissue strips in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Connect the tissues to isometric force transducers to record changes in tension.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with buffer changes every 15 minutes.

-

-

Experimental Procedure:

-

After equilibration, induce a sustained contraction with a contractile agent. Phenylephrine (e.g., 1 µM) is commonly used to study endothelium-dependent relaxation, while high potassium chloride (KCl, e.g., 80 mM) is used for endothelium-independent relaxation.

-

Once the contraction has stabilized, add this compound in a cumulative manner to the organ bath, allowing the response to each concentration to reach a plateau before adding the next.

-

Record the relaxation response as a percentage decrease from the pre-contracted tension.

-

-

Data Analysis:

-

Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) value from the concentration-response curve.

-

Determination of Mechanism of Action

To confirm that this compound acts via the NO-cGMP pathway, the organ bath experiments can be repeated in the presence of specific inhibitors.

Caption: Use of inhibitors to confirm the involvement of the NO-cGMP pathway.

-

Follow the organ bath protocol as described above.

-

In separate experiments, pre-incubate the tissues with one of the following inhibitors for 20-30 minutes before adding the contractile agent:

-

L-NAME (Nω-nitro-L-arginine methyl ester): An inhibitor of nitric oxide synthase (NOS), to determine if the effect is dependent on endogenous NO production.

-

ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one): An inhibitor of soluble guanylate cyclase (sGC), to determine if the effect is dependent on cGMP production.

-

-

Compare the concentration-response curves of this compound in the absence and presence of these inhibitors. A rightward shift in the curve or a reduction in the maximal relaxation would indicate the involvement of the NO-cGMP pathway.

Data Presentation

Quantitative data from these experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Relaxation Data for this compound on Isolated Rabbit Corpus Cavernosum

| Experimental Condition | N | IC₅₀ (nM) | Eₘₐₓ (% Relaxation) |

| Control (Phenylephrine pre-contraction) | 6 | 75.3 ± 5.2 | 98.2 ± 1.5 |

| + L-NAME (100 µM) | 6 | 78.1 ± 6.1 | 95.7 ± 2.1 |

| + ODQ (10 µM) | 6 | > 10,000 | 25.4 ± 3.8* |

*p < 0.05 compared to control. Data are presented as mean ± SEM.

Note: The hypothetical data in Table 1 suggests that the relaxation effect of this compound is largely independent of endogenous NO production (no significant change with L-NAME) but is highly dependent on the sGC-cGMP pathway (significant inhibition by ODQ), which is consistent with the mechanism of a PDE5 inhibitor.

Conclusion

The provided application notes and protocols offer a foundational approach for the preclinical evaluation of this compound's effects on smooth muscle relaxation. By employing these established in vitro techniques, researchers can elucidate the compound's potency, efficacy, and mechanism of action. These studies are a critical first step in the drug development process for novel therapeutic agents targeting smooth muscle function. Further investigations, including in vivo studies and selectivity profiling against other phosphodiesterase isoforms, would be necessary to fully characterize the pharmacological profile of this compound.

References

Proposed In Vivo Experimental Design for N-Octylnortadalafil: Application Notes and Protocols

Disclaimer: Publicly available in vivo experimental data for N-Octylnortadalafil is limited. The following application notes and protocols represent a proposed experimental design based on the known characteristics of its parent compound, tadalafil (a phosphodiesterase type 5 inhibitor), and established principles of preclinical drug development.[1][2] This document is intended to guide researchers in designing and conducting initial in vivo evaluations of this compound.

Introduction

This compound is a derivative of nortadalafil, an analog of tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism of action forms the basis of its clinical use in treating erectile dysfunction and pulmonary arterial hypertension.

This document outlines a proposed in vivo experimental design to characterize the pharmacokinetic profile, assess the efficacy, and evaluate the preliminary safety of this compound in appropriate animal models.

Proposed Signaling Pathway of this compound

The proposed mechanism of action for this compound is the inhibition of PDE5, leading to enhanced cGMP signaling. The following diagram illustrates this pathway.

Caption: Proposed signaling pathway for this compound.

Pharmacokinetic Profiling

Pharmacokinetics (PK) is the study of how the body interacts with a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[3] A thorough understanding of these processes is crucial for determining dosing regimens and predicting drug behavior in humans.

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

-

Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

-

Cannulas for jugular vein catheterization

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Workflow:

Caption: Workflow for pharmacokinetic studies.

Procedure:

-

Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. Surgically implant jugular vein cannulas for blood sampling. Allow a 48-72 hour recovery period.

-

Dosing: Fast animals overnight prior to dosing.

-

Intravenous (IV) Group (n=6): Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.

-

Oral (PO) Group (n=6): Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).

-

-

Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at predose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Hypothetical Pharmacokinetic Parameters

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 250 ± 45 | 180 ± 30 |

| Tmax (h) | 0.08 | 2.0 |

| AUC₀₋t (ng·h/mL) | 850 ± 120 | 1500 ± 210 |

| AUC₀₋inf (ng·h/mL) | 875 ± 130 | 1550 ± 220 |

| t₁/₂ (h) | 4.5 ± 0.8 | 5.1 ± 0.9 |

| CL (L/h/kg) | 1.14 ± 0.2 | - |

| Vd (L/kg) | 7.3 ± 1.5 | - |

| F (%) | - | 17.7 |

Data are presented as mean ± standard deviation and are hypothetical.

Efficacy Assessment in an Animal Model

The choice of an animal model for efficacy studies should reflect the intended clinical application. For a PDE5 inhibitor, a model of erectile dysfunction is appropriate.

Experimental Protocol: Efficacy in a Rat Model of Erectile Dysfunction

Objective: To evaluate the pro-erectile effect of this compound in a rat model of cavernous nerve injury-induced erectile dysfunction.

Materials:

-

This compound

-

Vehicle

-

Male Sprague-Dawley rats (12-14 weeks old)

-

Anesthetics (e.g., ketamine/xylazine)

-

Surgical instruments

-

Apparatus for measuring intracavernosal pressure (ICP) and mean arterial pressure (MAP)

Workflow:

Caption: Workflow for efficacy studies.

Procedure:

-

Model Induction: Anesthetize rats and perform a laparotomy to expose the cavernous nerve. Induce erectile dysfunction by crushing the nerve bilaterally. A sham group will undergo the same surgery without nerve crush.

-

Treatment: After a 4-week recovery period, randomly assign animals to treatment groups (n=8-10 per group):

-

Sham + Vehicle

-

Nerve Crush + Vehicle

-

Nerve Crush + this compound (e.g., 1, 5, 10 mg/kg/day, PO) Administer treatments daily for 4 weeks.

-

-

Erectile Function Assessment: At the end of the treatment period, anesthetize the animals and measure erectile function.

-

Expose the cavernous nerve and penis.

-

Insert a pressure-sensitive needle into the corpus cavernosum to measure ICP.

-

Cannulate the carotid artery to measure MAP.

-

Stimulate the cavernous nerve electrically and record the maximal ICP.

-

-

Data Analysis: Calculate the ratio of maximal ICP to MAP (ICP/MAP) to assess erectile function. Compare the results between treatment groups.

Data Presentation: Hypothetical Efficacy Data

| Treatment Group | ICP/MAP Ratio |

| Sham + Vehicle | 0.75 ± 0.10 |

| Nerve Crush + Vehicle | 0.25 ± 0.08 |

| This compound (1 mg/kg) | 0.35 ± 0.09 |

| This compound (5 mg/kg) | 0.55 ± 0.12 |

| This compound (10 mg/kg) | 0.68 ± 0.11 |

*Data are presented as mean ± standard deviation and are hypothetical. p < 0.05 compared to Vehicle group.

Preliminary Safety and Toxicology Assessment

Initial safety studies are essential to identify potential adverse effects. These typically include acute and sub-chronic toxicity studies.

Experimental Protocol: Acute Oral Toxicity Study

Objective: To determine the acute toxicity of this compound after a single high-dose oral administration in mice.

Materials:

-

This compound

-

Vehicle

-

Male and female Swiss Webster mice (6-8 weeks old)

Procedure:

-

Dosing: Administer a single oral gavage of this compound at a limit dose of 2000 mg/kg to one group of mice (n=5 male, 5 female). A control group receives the vehicle.

-

Observation: Observe animals closely for clinical signs of toxicity and mortality for 14 days. Record body weight changes.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Data Presentation: Hypothetical Acute Toxicity Findings

| Parameter | Vehicle Control | This compound (2000 mg/kg) |

| Mortality | 0/10 | 0/10 |

| Clinical Signs | None observed | Transient hypoactivity in the first 4 hours |

| Body Weight Change | Normal gain | Normal gain |

| Gross Necropsy | No abnormalities | No abnormalities |

Data are hypothetical.

This proposed experimental design provides a foundational framework for the in vivo evaluation of this compound. The specific details of the protocols, such as dose levels and animal models, may require optimization based on in vitro data and the specific research questions being addressed.

References

- 1. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Alternative Methods to Experimental Animals in Biological Testing: Recent Advancement and Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Octylnortadalafil

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling, storage, and use of N-Octylnortadalafil, a Tadalafil analog and phosphodiesterase 5 (PDE5) inhibitor. Given the limited specific data on this compound, these guidelines are largely based on the properties of Tadalafil and general best practices for handling potent pharmaceutical compounds.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₃N₃O₄ | PubChem[1] |

| Molecular Weight | 487.59 g/mol | ChemicalBook[2] |

| Appearance | White to Off-White Solid | ChemicalBook[2] |

| Melting Point | 167-169°C | ChemicalBook[2] |

| Boiling Point (Predicted) | 711.4 ± 60.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | ChemicalBook |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | ChemicalBook |

| CAS Number | 1173706-35-8 | PubChem |

Safety and Handling Protocols

As a potent PDE5 inhibitor, this compound should be handled with care to avoid accidental exposure. The following protocols are based on safety data for Tadalafil.

2.1 Personal Protective Equipment (PPE)

A minimum of the following PPE should be worn when handling this compound powder:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood or ventilated enclosure, a respirator is recommended to prevent inhalation.

2.2 Engineering Controls

-

Ventilation: All weighing and solution preparation of this compound powder should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the laboratory.

2.3 Spill and Emergency Procedures

-

Minor Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

-

Collect the material using a HEPA-filtered vacuum cleaner or by carefully wet-wiping. Do not dry sweep.

-

Place the waste in a sealed container for proper disposal.

-

Clean the spill area with soap and water.

-

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

2.4 Waste Disposal

Dispose of this compound waste according to federal, state, and local regulations for pharmaceutical waste. Incineration is often the recommended method.

Storage Protocols

Proper storage is crucial to maintain the stability and efficacy of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at controlled room temperature, between 20°C and 25°C (68°F to 77°F). | To prevent thermal degradation. |

| Humidity | Store in a dry place. Avoid high humidity areas such as bathrooms. | To prevent hydrolysis and degradation. |

| Light | Protect from light. Store in a light-resistant container. | To prevent photodegradation. |

| Container | Keep in a tightly sealed container. | To prevent contamination and exposure to moisture and air. |

Experimental Protocols

4.1 Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Chemical fume hood

-

Appropriate glassware (e.g., volumetric flask)

-

Vortex mixer or sonicator

Procedure:

-

Calculate the required mass:

-

Mass (mg) = 10 mM * 487.59 g/mol * Volume (L) * 1000 mg/g

-

For 1 mL (0.001 L) of a 10 mM solution, the required mass is 4.88 mg.

-

-

Weighing:

-

In a chemical fume hood, carefully weigh the calculated amount of this compound powder.

-

-

Dissolving:

-

Transfer the powder to a volumetric flask.

-

Add a small amount of DMSO to the flask and gently swirl to dissolve the powder.

-

Use a vortex mixer or sonicator if necessary to ensure complete dissolution.

-

-

Final Volume:

-

Once dissolved, add DMSO to the final desired volume.

-

-

Storage:

-

Store the stock solution in a tightly sealed, light-resistant vial at -20°C for long-term storage.

-

Signaling Pathway and Workflow Diagrams

5.1 Simplified Signaling Pathway of PDE5 Inhibition

A simplified diagram of the nitric oxide/cGMP pathway and the inhibitory action of this compound on PDE5.

5.2 Experimental Workflow for Handling this compound

A logical workflow for the safe handling and preparation of this compound for experimental use.

References

Application Note: Detection of N-Octylnortadalafil in Dietary Supplements by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and quantification of N-octylnortadalafil, an unapproved analogue of the phosphodiesterase type 5 (PDE-5) inhibitor tadalafil, in dietary supplements. The illegal adulteration of dietary supplements with synthetic pharmaceuticals poses a significant public health risk. This document outlines a robust and sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of this compound, ensuring the safety and integrity of consumer products.

Introduction

Dietary supplements marketed for sexual enhancement are frequently adulterated with undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors or their analogues.[1][2] this compound is a tadalafil analogue that has been identified in these illicit products.[3] Unlike its approved counterpart, the safety and efficacy of this compound have not been evaluated, posing a serious health risk to consumers. Therefore, reliable analytical methods are crucial for the detection of such adulterants by regulatory bodies and quality control laboratories. This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound in various dietary supplement matrices.

Chemical Structure of this compound:

-

IUPAC Name: (6R,12aR)-2-octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[4]

-

Molecular Formula: C₂₉H₃₃N₃O₄[4]

-

Molecular Weight: 499.6 g/mol

Experimental Protocol

This protocol is based on established methods for the analysis of tadalafil and its analogues in dietary supplements.

Sample Preparation

The following procedure outlines the extraction of this compound from solid dietary supplement samples such as capsules or tablets.

Materials:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

-

Homogenization: Accurately weigh a representative portion of the homogenized dietary supplement (e.g., the contents of one capsule or a crushed tablet) into a centrifuge tube.

-

Extraction: Add 10 mL of methanol to the centrifuge tube.

-

Vortexing and Sonication: Vortex the sample for 1 minute to ensure thorough mixing. Following this, place the tube in an ultrasonic bath for 30 minutes to facilitate complete extraction.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble matrix components.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Dilution: If high concentrations of the analyte are expected, dilute the filtered extract with the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to fall within the calibration range.

Experimental Workflow for Sample Preparation

Caption: Workflow for the extraction of this compound from dietary supplements.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

MS/MS Parameters:

The following parameters should be optimized for the specific instrument used. The precursor ion will be the protonated molecule [M+H]⁺.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 500.2 |

| Product Ions (Q3) | To be determined by infusing a standard of this compound. Likely fragments would correspond to the loss of the N-octyl group and fragmentation of the piperazinedione ring system, similar to tadalafil. For tadalafil (m/z 390.4), a common product ion is m/z 268.3. |

| Collision Energy (CE) | To be optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation

Quantitative data should be summarized for clear comparison. The following table is an example of how to present results from the analysis of multiple dietary supplement samples.

| Sample ID | This compound Concentration (mg/serving) | Tadalafil Concentration (mg/serving) | Other Analogues Detected |

| DS-001 | 25.4 | Not Detected | Nortadalafil |

| DS-002 | Not Detected | 18.9 | Not Detected |

| DS-003 | 12.1 | 5.2 | Aminotadalafil |

Signaling Pathway

This compound, as an analogue of tadalafil, is presumed to act as a phosphodiesterase type 5 (PDE-5) inhibitor. PDE-5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Inhibition of PDE-5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow.

Simplified PDE-5 Inhibition Pathway

Caption: Simplified signaling pathway of PDE-5 inhibition by this compound.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the detection and quantification of this compound in dietary supplements. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC and mass spectrometry equipment. The application of such analytical methods is essential for regulatory surveillance and to protect consumers from the potential dangers of adulterated products. It is recommended to use a certified reference material for this compound for accurate quantification and method validation.

References

- 1. helixchrom.com [helixchrom.com]

- 2. mdpi.com [mdpi.com]

- 3. Fast Screening and Identification of Illegal Adulterated Glucocorticoids in Dietary Supplements and Herbal Products Using UHPLC-QTOF-MS With All-Ion Fragmentation Acquisition Combined With Characteristic Fragment Ion List Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing N-Octylnortadalafil Synthesis Yield

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Octylnortadalafil. The guidance is structured to resolve specific experimental issues and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the core chemical reaction in the synthesis of this compound, and what is the primary challenge?

The foundational reaction for constructing the core structure of this compound is the Pictet-Spengler reaction.[1] This reaction involves the condensation of a β-arylethylamine, such as D-tryptophan methyl ester, with an aldehyde, followed by ring closure to form a tetracyclic β-carboline.[1][2] The principal challenge in this synthesis is controlling the stereochemistry at the newly formed chiral center to selectively produce the desired cis-diastereomer, as the trans-isomer is an impurity that is difficult to separate and lacks the desired biological activity.[2]

Q2: Why is achieving high cis-diastereoselectivity critical in this synthesis?

The biological efficacy of tadalafil and its analogues is highly dependent on their stereochemistry.[2] The desired active pharmaceutical ingredient is the cis-isomer, ((1R,3R)-1-(substituted-phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid derivative). Therefore, maximizing the formation of the cis-isomer is crucial for the efficiency of the process and the purity of the final this compound product.

Q3: What are the key experimental factors that influence the yield and diastereoselectivity of the Pictet-Spengler reaction?

The yield and diastereoselectivity of the Pictet-Spengler reaction are primarily influenced by the choice of acid catalyst, the solvent system, reaction temperature, and reaction time. The interplay between these parameters is critical in determining the ratio of the kinetically favored cis-product to the thermodynamically more stable trans-product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Actions |

| Low overall yield of the Pictet-Spengler product | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or HPLC to ensure the consumption of the limiting reagent. - Ensure anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. - Optimize the reaction temperature; for the model reaction of D-tryptophan methyl ester and piperonal, heating to reflux (approx. 82°C in acetonitrile) for 12-24 hours is recommended. |

| Poor cis:trans diastereomeric ratio | - Inappropriate solvent choice. - Incorrect acid catalyst or catalyst concentration. - Reaction time favoring the thermodynamically stable trans-isomer. | - Utilize solvents known to favor the cis-isomer, such as nitromethane or acetonitrile, which have demonstrated a cis:trans ratio of up to 99:1 in tadalafil synthesis. - Trifluoroacetic acid (TFA) is a commonly used catalyst; however, consider exploring N-acyliminium ion Pictet-Spengler reaction conditions which can offer high yields under milder conditions. - Monitor the reaction over time to determine the optimal endpoint before significant epimerization to the trans-isomer occurs. |

| Difficulty in product isolation and purification | - Product precipitation issues. - Co-precipitation of isomers. - Residual catalyst or starting materials. | - Upon completion, cool the reaction mixture to room temperature and then to 0-5°C in an ice bath to facilitate the precipitation of the hydrochloride salt of the product. - Wash the filtered product with a small amount of cold, fresh solvent (e.g., acetonitrile) to remove impurities. - Recrystallization from a suitable solvent system can be employed to improve the purity and isomeric ratio of the final product. |

| Formation of unexpected byproducts | - Presence of impurities in starting materials. - Air or moisture sensitivity of reactants or intermediates. - Overly harsh reaction conditions (e.g., excessive heat or strong acid concentration). | - Use high-purity, anhydrous starting materials and solvents. - Conduct the reaction under a positive pressure of an inert gas. - Perform a systematic optimization of reaction conditions (temperature, catalyst concentration, and time) to minimize byproduct formation. |

Data on Reaction Condition Optimization

The following tables summarize the impact of various catalysts and solvents on the diastereoselectivity of the Pictet-Spengler reaction, based on the model synthesis of tadalafil precursors. This data can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Different Acid Catalysts on Diastereoselectivity

| Catalyst | Molar Ratio (Catalyst:Amine) | Solvent | Temperature (°C) | cis:trans Ratio |

| Trifluoroacetic Acid (TFA) | 2.0 | Dichloromethane | 25 | 3:2 |

| Trifluoroacetic Acid (TFA) | 0.1 | Acetonitrile | 82 | 99:1 |

| AuCl₃/AgOTf | Catalytic | Dichloromethane | 25 | High (unspecified) |

Table 2: Effect of Different Solvents on Diastereoselectivity

| Solvent | Catalyst | Temperature (°C) | cis:trans Ratio |

| Dichloromethane | TFA | 25 | 3:2 |

| Nitromethane | TFA | 82 | 99:1 |

| Acetonitrile | TFA | 82 | 99:1 |

| Sulfolane | None (HCl salt of amine) | 80-85 | High (unspecified) |

| Dimethyl Carbonate | TFA | Not specified | Good alternative |

Experimental Protocols

General Protocol for Pictet-Spengler Reaction in this compound Synthesis

This protocol is a generalized procedure based on the synthesis of tadalafil precursors and should be adapted and optimized for the specific aldehyde used in this compound synthesis.

-

Reaction Setup: To a clean, dry flask, add the D-tryptophan derivative and the corresponding aldehyde for this compound synthesis.

-

Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M.

-

Inert Atmosphere: Begin stirring the suspension under a positive pressure of an inert gas (e.g., nitrogen or argon).

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the limiting starting material is consumed.

-

Product Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5°C in an ice bath to induce precipitation of the product hydrochloride salt.

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, fresh acetonitrile. Dry the product under a vacuum until a constant weight is achieved.

-

Analysis: Determine the cis:trans ratio of the product using ¹H NMR spectroscopy.

Visualizations

Caption: Experimental workflow for the synthesis of the this compound precursor.

References

Technical Support Center: Overcoming N-Octylnortadalafil Solubility Challenges

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Octylnortadalafil. The following information is designed to help you overcome common solubility issues encountered in aqueous solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a derivative of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its chemical structure includes a long octyl chain, which significantly increases its lipophilicity. This characteristic leads to very poor solubility in water and aqueous buffers, a common challenge for many active pharmaceutical ingredients (APIs).[3][4] Poor aqueous solubility can hinder in vitro assay performance, lead to inaccurate results, and complicate the development of suitable formulations for preclinical and clinical studies.

Q2: I am observing precipitation of this compound in my aqueous buffer during my experiment. What are the likely causes?

Precipitation of this compound in aqueous buffers is a strong indication that its solubility limit has been exceeded. This can be due to several factors:

-

High Concentration: The desired experimental concentration of this compound may be higher than its intrinsic solubility in the chosen aqueous medium.

-

Solvent Shock: When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution.

-

pH Effects: The pH of your buffer may not be optimal for keeping this compound in solution.

-

Temperature: Changes in temperature can affect the solubility of the compound.

Q3: What are the recommended initial steps to improve the solubility of this compound for in vitro studies?

For initial in vitro experiments, the following strategies can be employed to enhance the solubility of this compound:

-

Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of lipophilic compounds.[5]

-

Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in aqueous solutions.

-

pH Adjustment: Although less common for neutral compounds, if this compound has any ionizable groups, adjusting the pH of the buffer can improve its solubility.

Troubleshooting Guide

Issue 1: this compound Precipitation Upon Dilution of Stock Solution

Problem: When I dilute my this compound stock solution (in an organic solvent like DMSO) into my aqueous experimental buffer, I immediately see a cloudy precipitate.

Solution Workflow:

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

-

Reduce Final Concentration: Your target concentration may be too high. Try a serial dilution to find the concentration at which this compound remains in solution.

-

Incorporate a Co-solvent: Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent.

-

Add a Surfactant: Include a low concentration of a non-ionic surfactant in your aqueous buffer before adding the this compound stock.

-

Sonication: After dilution, briefly sonicate the solution to aid in the dissolution of any small, undissolved particles.

Issue 2: Inconsistent Results in Biological Assays

Problem: My experimental results with this compound are not reproducible. I suspect it might be due to solubility issues affecting the actual concentration of the compound in the assay.

Solution:

-

Visually Inspect for Precipitation: Before running your assay, carefully inspect your final solutions for any signs of precipitation or cloudiness.

-

Use a Solubility-Enhancing Formulation: Consistently use a pre-formulated solution with a suitable co-solvent or surfactant to ensure this compound is fully dissolved.

-

Particle Size Reduction: For more advanced formulations, consider techniques like nanosuspension, which can improve the dissolution rate and bioavailability.

Quantitative Data: Solubility of Tadalafil in Various Solvents

Table 1: Solubility of Tadalafil in Pure Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction Solubility (x 10⁻⁴) | Solubility (mg/mL) | Reference |

| Water | 0.00574 | ~0.0022 | |

| Ethanol | 1.77 | ~0.34 | |

| Propylene Glycol (PG) | 4.1 | ~0.75 | |

| Polyethylene Glycol 400 (PEG 400) | 186 | ~36.2 | |

| Transcutol® | 87.6 | ~17.0 |

Table 2: Enhanced Solubility of Tadalafil with Co-solvents and Surfactants

| Formulation Component | Resulting Tadalafil Solubility (mg/mL) | Reference |

| Transcutol® HP | 48.33 ± 0.004 | |

| Kolliphor® PS80 | 42.74 ± 2.29 |

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution into a co-solvent buffer.

Materials:

-

This compound (MW: 487.6 g/mol )

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Polyethylene Glycol 400 (PEG 400)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Prepare a 10 mM Stock Solution:

-

Weigh out 4.88 mg of this compound.

-

Dissolve it in 1 mL of anhydrous DMSO to get a 10 mM stock solution.

-

Vortex thoroughly until the compound is fully dissolved.

-

-

Prepare a Co-solvent Buffer (10% PEG 400 in PBS):

-

In a sterile container, mix 1 mL of PEG 400 with 9 mL of PBS.

-

Vortex to ensure a homogenous mixture.

-

-

Prepare a 100 µM Working Solution:

-

Add 10 µL of the 10 mM this compound stock solution to 990 µL of the co-solvent buffer.

-

Vortex immediately and thoroughly.

-

Briefly sonicate if any cloudiness is observed.

-

Protocol 2: Preparation of a Surfactant-based Formulation

This protocol details the use of a non-ionic surfactant to improve the aqueous solubility of this compound.

Materials:

-

10 mM this compound in DMSO (from Protocol 1)

-

Polysorbate 80 (Tween® 80)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a Surfactant-containing Buffer (0.1% Tween® 80 in PBS):

-

Add 10 µL of Tween® 80 to 10 mL of PBS.

-

Vortex thoroughly to ensure the surfactant is fully dispersed.

-

-

Prepare a 100 µM Working Solution:

-

Add 10 µL of the 10 mM this compound stock solution to 990 µL of the surfactant-containing buffer.

-

Vortex immediately to facilitate micellar encapsulation.

-

Visualizations

Signaling Pathway: PDE5 Inhibition

This compound, as an analog of tadalafil, is expected to act as a phosphodiesterase 5 (PDE5) inhibitor. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound would increase intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.

Caption: The inhibitory effect of this compound on the PDE5/cGMP signaling pathway.

References

Preventing degradation of N-Octylnortadalafil in experimental setups

Disclaimer: N-Octylnortadalafil is a tadalafil analogue. Due to the limited publicly available stability data for this compound, this guidance is largely based on research and methodologies established for its parent compound, tadalafil. Researchers should validate these recommendations for their specific experimental setups.

Troubleshooting Guides & FAQs

This section provides solutions to common issues encountered during the handling and analysis of this compound.

| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |

| DEG-001 | I am observing a rapid loss of this compound in my acidic mobile phase during HPLC analysis. | Acid-catalyzed hydrolysis. The piperazine-dione ring system in tadalafil analogues is susceptible to hydrolysis under acidic conditions. | - Adjust the mobile phase pH to be neutral or slightly basic (pH 7-8), if compatible with your column and analytical method.- If acidic conditions are necessary, minimize the time the sample is in contact with the mobile phase before injection.- Consider using a buffered mobile phase to maintain a stable pH. |

| DEG-002 | My stock solution of this compound shows multiple degradation peaks after a few days of storage at room temperature. | 1. Oxidation. Exposure to air and light can lead to oxidation of the molecule.2. Photodegradation. The chromophores in the structure can absorb light, leading to degradation. | - Store stock solutions at -20°C or -80°C in amber vials to protect from light.- Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen.- Prepare fresh working solutions daily from the frozen stock. |

| DEG-003 | I am seeing a new peak eluting close to my main compound in my chromatogram after treating cells with a hydrogen peroxide-based reagent. | Oxidative degradation. this compound is susceptible to oxidation, which can be accelerated by oxidizing agents like hydrogen peroxide. | - Use a control sample of this compound treated with the same concentration of hydrogen peroxide to confirm the identity of the degradation product.- If the degradation is undesirable, consider using an alternative, non-oxidizing reagent if possible.- Quench the reaction with an antioxidant immediately after the desired experimental time point. |

| DEG-004 | The concentration of my this compound standard is inconsistent when I use a plastic container for storage. | Adsorption to surfaces. Hydrophobic compounds like this compound can adsorb to certain types of plastic surfaces. | - Use glass or polypropylene containers for the preparation and storage of this compound solutions.- If plasticware must be used, pre-rinse it with the solvent to saturate the binding sites before adding the compound solution. |

| DEG-005 | How can I confirm that the new peaks in my chromatogram are indeed degradation products of this compound? | Lack of characterization. Without proper analytical techniques, it is difficult to confirm the identity of unknown peaks. | - Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown peaks. Degradation products will have molecular weights that can be logically derived from the parent compound (e.g., through hydrolysis, oxidation).[1][2]- Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products and compare their retention times and mass spectra with the unknown peaks. |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Amber glass vials

-

HPLC or LC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

Incubate at 60°C for 24 hours in a water bath.

-

Neutralize the solution with 1N NaOH.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N NaOH.

-

Incubate at 60°C for 24 hours in a water bath.

-

Neutralize the solution with 1N HCl.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store at room temperature, protected from light, for 24 hours.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Photodegradation:

-

Expose 1 mL of the stock solution in a clear glass vial to direct sunlight or a photostability chamber for 24 hours.

-

Keep a control sample wrapped in aluminum foil to protect it from light.

-

Dilute both the exposed and control samples with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at 105°C for 24 hours.

-

Dissolve the heat-treated sample in the initial solvent and dilute it for analysis.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to observe the extent of degradation and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is a starting point for developing a validated HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile or Methanol |

| Gradient | Start with a higher percentage of A and gradually increase B over 20-30 minutes. A typical gradient could be: 0-5 min (90% A), 5-20 min (linear gradient to 10% A), 20-25 min (10% A), 25-30 min (return to 90% A). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at approximately 285 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 30°C |

Visualizations

Caption: Potential degradation pathways of this compound under various stress conditions.

Caption: Workflow for a forced degradation study of this compound.

References

- 1. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Matrix Effects in N-Octylnortadalafil Bioanalysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the bioanalysis of N-Octylnortadalafil.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1][2] In the context of this compound bioanalysis using LC-MS/MS, components of the biological matrix (e.g., plasma, urine) can co-extract with the analyte and interfere with its ionization in the mass spectrometer's source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3] Phospholipids are a major cause of ion suppression in plasma samples.[4]

Q2: What are the common sample preparation techniques to reduce matrix effects for this compound?

A2: The most common sample preparation techniques to mitigate matrix effects are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

-

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins. However, it may not effectively remove other matrix components like phospholipids, making it prone to matrix effects.

-

Liquid-Liquid Extraction (LLE): This technique separates this compound from the matrix based on its solubility in two immiscible liquids. It offers a cleaner extract than PPT.

-

Solid-Phase Extraction (SPE): Considered a highly effective method for sample cleanup. It uses a solid sorbent to selectively retain this compound while matrix components are washed away, resulting in a much cleaner sample.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: A common method to evaluate matrix effects is the post-extraction addition method. This involves comparing the response of this compound in a neat solution to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. A significant difference in the signal indicates the presence of matrix effects. Another approach is to infuse a solution of the analyte into the mass spectrometer while injecting a blank matrix extract to observe any signal suppression or enhancement.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound help?

A4: Yes, using a stable isotope-labeled internal standard is highly recommended. A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute. Therefore, it will experience similar matrix effects, allowing for accurate correction of any signal suppression or enhancement, which improves the accuracy and precision of quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity for this compound

Possible Cause: Significant ion suppression due to co-eluting matrix components.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape and low signal intensity.

Detailed Steps:

-

Evaluate Sample Preparation: If you are using Protein Precipitation (PPT), consider switching to a more robust method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.

-

Optimize Chromatography: Modify the LC gradient to ensure that this compound elutes in a region with minimal matrix interference. A slower gradient can improve separation from co-eluting species.

-

Address Phospholipid Contamination: Phospholipids from plasma are a common cause of ion suppression. If you suspect phospholipid buildup on your analytical column, implement a column wash step with a strong organic solvent between injections. Alternatively, use specialized phospholipid removal plates during sample preparation.

Issue 2: Inconsistent and Irreproducible Quantification Results

Possible Cause: Variable matrix effects from sample to sample.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent quantification.

Detailed Steps:

-

Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects between samples, as it will be affected in the same way as the analyte.

-

Ensure Consistent Sample Preparation: Inconsistent sample preparation can lead to varying levels of matrix components in the final extract. Ensure that all steps of your protocol are performed consistently for all samples, standards, and quality controls. Automation can help improve consistency.

-

Use Matrix-Matched Calibrants and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your study samples can help to normalize the matrix effects across the analytical run.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for extracting this compound from human plasma using a mixed-mode cation exchange SPE cartridge.

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

Human plasma samples

-

This compound and SIL-IS stock solutions

-

Methanol (MeOH)

-

Deionized Water

-

Formic Acid (FA)

-

Ammonium Hydroxide (NH₄OH)

-

SPE Vacuum Manifold

Procedure:

-

Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS and 200 µL of 4% phosphoric acid in water. Vortex to mix.

-

Cartridge Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash with 1 mL of 0.1% FA in water.

-

Wash with 1 mL of MeOH.

-

-

Elution: Elute this compound and the SIL-IS with 1 mL of 5% NH₄OH in MeOH.

-

Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

Liquid Chromatography (LC):